
Hexafluoroisopropyl 2,2,2-trifluoroethyl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexafluoroisopropyl 2,2,2-trifluoroethyl carbonate is a fluorinated organic compound with the molecular formula C6H3F9O3. It is known for its unique chemical properties, including high thermal stability and non-flammability, making it a valuable component in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexafluoroisopropyl 2,2,2-trifluoroethyl carbonate can be synthesized through the reaction of hexafluoroisopropanol with 2,2,2-trifluoroethyl chloroformate. The reaction typically occurs under anhydrous conditions and in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
Hexafluoroisopropyl 2,2,2-trifluoroethyl carbonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the carbonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.
Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions, with water acting as the nucleophile.
Major Products Formed
Substitution Products: Depending on the nucleophile, various substituted carbonates can be formed.
Hydrolysis Products: The primary products of hydrolysis are hexafluoroisopropanol and 2,2,2-trifluoroethanol.
Scientific Research Applications
Hexafluoroisopropyl 2,2,2-trifluoroethyl carbonate has several applications in scientific research:
Mechanism of Action
The mechanism by which hexafluoroisopropyl 2,2,2-trifluoroethyl carbonate exerts its effects is primarily through its chemical stability and reactivity. The fluorinated groups provide resistance to oxidation and thermal degradation, making it an effective component in high-performance applications. The compound can act as a radical scavenger, preventing unwanted side reactions in chemical processes .
Comparison with Similar Compounds
Similar Compounds
- Hexafluoroisopropyl methyl carbonate
- Hexafluoroisopropyl ethyl carbonate
- 2,2,2-Trifluoroethyl methyl carbonate
Uniqueness
Hexafluoroisopropyl 2,2,2-trifluoroethyl carbonate stands out due to its combination of hexafluoroisopropyl and trifluoroethyl groups, which confer exceptional thermal stability and non-flammability. This makes it more suitable for applications in high-temperature environments and safety-critical applications compared to its analogs .
Properties
Molecular Formula |
C6H3F9O3 |
|---|---|
Molecular Weight |
294.07 g/mol |
IUPAC Name |
1,1,1,3,3,3-hexafluoropropan-2-yl 2,2,2-trifluoroethyl carbonate |
InChI |
InChI=1S/C6H3F9O3/c7-4(8,9)1-17-3(16)18-2(5(10,11)12)6(13,14)15/h2H,1H2 |
InChI Key |
ZNVGKMRWNZPXRZ-UHFFFAOYSA-N |
Canonical SMILES |
C(C(F)(F)F)OC(=O)OC(C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


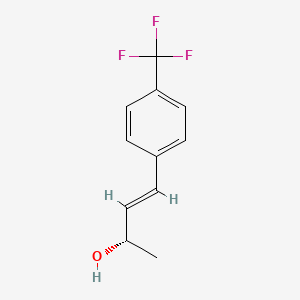
![Methyl 2-amino-3-[4-[(2-fluorophenyl)methoxy]phenyl]propanoate](/img/structure/B12079831.png)
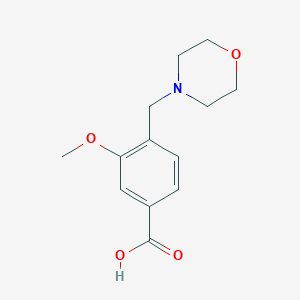
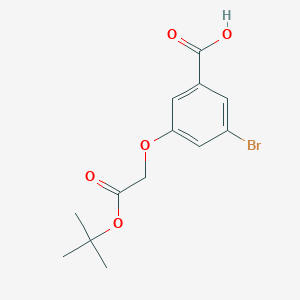
![5,5-Dimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B12079838.png)
![3-{[(3-Methylphenyl)methyl]sulfanyl}azetidine](/img/structure/B12079848.png)

![1,3-Dioxolan-2-one, 4-[(4-bromo-3,3,4,4-tetrafluorobutoxy)methyl]-](/img/structure/B12079853.png)
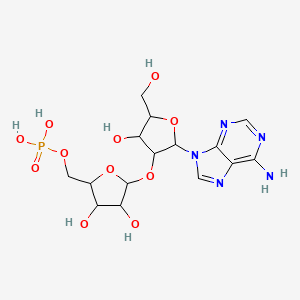
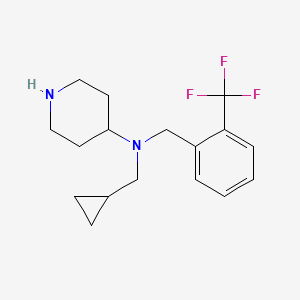

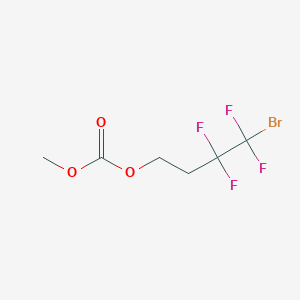
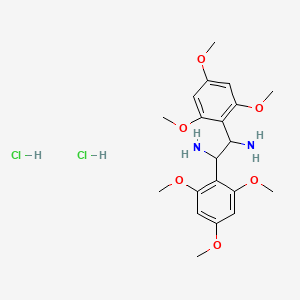
![1-[(2R)-2-methylpiperazin-1-yl]-2-phenylethan-1-one](/img/structure/B12079906.png)
